An In-depth Technical Guide to the Physicochemical Properties of 4-morpholin-4-ylbutan-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-morpholin-4-ylbutan-2-amine
Introduction: Mapping the Developability of a Novel Amine Scaffold
In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is fundamentally governed by its physicochemical properties. These characteristics—ionization, lipophilicity, and solubility—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive technical overview of 4-morpholin-4-ylbutan-2-amine, a bifunctional amine with potential applications as a versatile building block in medicinal chemistry.
As this appears to be a novel or non-commercially cataloged compound, this document serves as both a repository of predicted data and a practical guide for the empirical determination of its core physicochemical parameters. The insights and protocols herein are designed to empower researchers to fully characterize this and similar molecules, providing a solid foundation for rational drug design and lead optimization. The accurate assessment of these properties is not merely a data collection exercise; it is a critical, early-stage step in mitigating downstream attrition in the development pipeline.[1]
Part 1: Molecular Identity and Structural Attributes
To establish a clear frame of reference, we begin with the fundamental identity of the target compound.
IUPAC Name: 4-morpholin-4-ylbutan-2-amine Canonical SMILES: CC(N)CCN1CCOCC1 Molecular Formula: C₈H₁₈N₂O Molecular Weight: 158.24 g/mol
As of this writing, a specific CAS number has not been assigned in public databases, underscoring the compound's novelty.
Figure 2: Workflow for pKa Determination via Potentiometric Titration.
Part 4: Lipophilicity (logP) - The Key to Membrane Permeation
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes, its volume of distribution, and its potential for off-target binding. [2]It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
Experimental Protocol: logP Determination by the Shake-Flask Method
The shake-flask method is the traditional and most direct technique for measuring logP. [3]It involves partitioning the compound between two immiscible phases (n-octanol and water) and then measuring its concentration in each phase at equilibrium.
Methodology:
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Phase Pre-saturation:
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Mix equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, to determine the distribution coefficient, logD).
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Shake the mixture vigorously for 24 hours to ensure mutual saturation of the phases. [4] * Allow the phases to separate completely before use.
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Sample Preparation:
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Prepare a stock solution of 4-morpholin-4-ylbutan-2-amine in the pre-saturated aqueous buffer. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.
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Partitioning:
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In a suitable vessel (e.g., a separatory funnel or glass vial), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the analyte. The volume ratio can be adjusted depending on the expected logP to ensure measurable concentrations in both phases. [5] * Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to reach partitioning equilibrium. [6]4. Phase Separation:
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Allow the mixture to stand undisturbed or centrifuge it to achieve complete separation of the two phases. [6]5. Quantification:
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Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
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Determine the concentration of the analyte in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.
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Calculation:
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Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
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The logP (or logD at the specific pH) is the base-10 logarithm of P. [2]
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Figure 3: Workflow for Shake-Flask logP/logD Determination.
Part 5: Aqueous Solubility - The Prerequisite for Absorption
Aqueous solubility is a fundamental property that limits the maximum concentration of a drug that can be achieved in solution, thereby directly impacting oral bioavailability and the feasibility of parenteral formulations. [7]Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound and is a critical parameter in late-stage discovery and development.
Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method
This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.
Methodology:
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System Setup:
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Add an excess amount of solid 4-morpholin-4-ylbutan-2-amine to a series of glass vials. The excess solid is crucial to ensure equilibrium with the saturated solution.
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To each vial, add a precise volume of the desired aqueous buffer (e.g., phosphate buffer at pH 7.4). [8]2. Equilibration:
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Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
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Agitate the samples for an extended period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solid. [9][8]3. Sample Processing:
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After equilibration, allow the vials to stand to let the excess solid settle.
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Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid material.
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Filter the supernatant through a low-binding filter (e.g., 0.45 µm PVDF) to remove any remaining solid particles. [10]4. Quantification:
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Prepare a standard calibration curve of the analyte in a suitable solvent.
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Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
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Result Reporting:
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The determined concentration is the thermodynamic solubility of the compound under the specified conditions (pH, temperature). The result is typically reported in µg/mL or µM.
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Figure 4: Workflow for Thermodynamic Solubility Determination.
Conclusion
The physicochemical profile of 4-morpholin-4-ylbutan-2-amine, characterized by its dual basic centers, moderate polarity (predicted logP near zero), and likely good aqueous solubility, positions it as an interesting scaffold for further investigation. The predicted pKa of the morpholine nitrogen near physiological pH suggests that its charge state, and thus its properties, will be sensitive to small changes in its biological environment. The protocols detailed in this guide provide a robust framework for moving beyond prediction to empirical validation. By systematically measuring pKa, logP/logD, and thermodynamic solubility, researchers can build a comprehensive and reliable dataset, enabling data-driven decisions in the optimization of new chemical entities derived from this promising core.
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